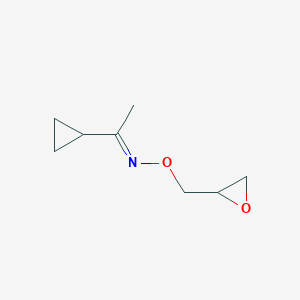
(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime is a complex organic compound that features a cyclopropyl group, an ethanone moiety, and an oxime functional group attached to an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime typically involves multiple steps:
Formation of the Cyclopropylethanone: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Oxime Formation: The ethanone group is then converted to an oxime by reacting with hydroxylamine under acidic or basic conditions.
Oxirane Ring Formation: The final step involves the formation of the oxirane ring, which can be done through an epoxidation reaction using a peracid such as m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.
Reduction: The oxime can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime involves its reactive functional groups:
Oxirane Ring: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various adducts.
Oxime Group: The oxime group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylethanone derivatives: Compounds with similar cyclopropyl and ethanone structures.
Oxirane derivatives: Compounds containing oxirane rings, such as epoxides.
Oxime derivatives: Compounds with oxime functional groups, such as aldoximes and ketoximes.
Uniqueness
(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime is unique due to the combination of its cyclopropyl, ethanone, oxime, and oxirane functionalities
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(E)-1-cyclopropyl-N-(oxiran-2-ylmethoxy)ethanimine |
InChI |
InChI=1S/C8H13NO2/c1-6(7-2-3-7)9-11-5-8-4-10-8/h7-8H,2-5H2,1H3/b9-6+ |
InChI-Schlüssel |
VUKBRMKUMYFIKK-RMKNXTFCSA-N |
Isomerische SMILES |
C/C(=N\OCC1CO1)/C2CC2 |
Kanonische SMILES |
CC(=NOCC1CO1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


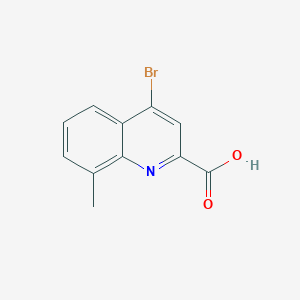
![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
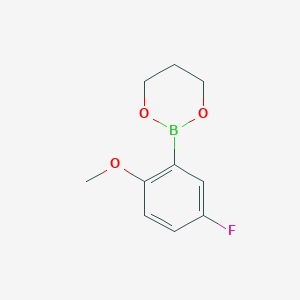
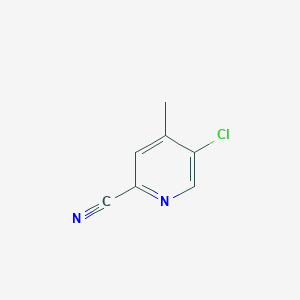
![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)
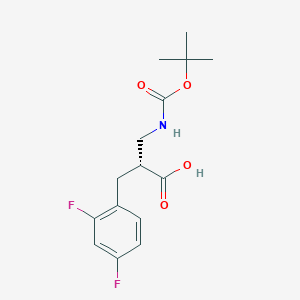
![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)

![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)
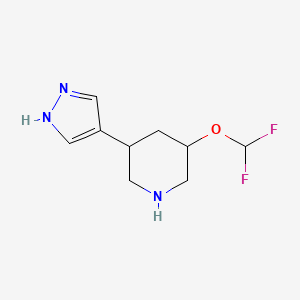
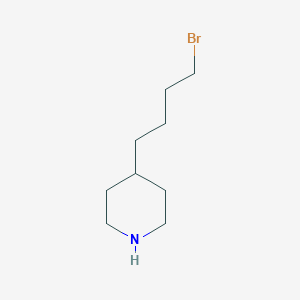
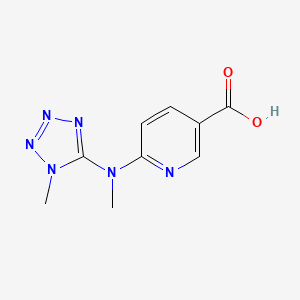
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
